molecular formula C23H21Cl2N3OS B2477476 1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450341-31-8

1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No.: B2477476
CAS No.: 450341-31-8
M. Wt: 458.4
InChI Key: UICZXOVFGXJJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocyclic molecule featuring a thieno[3,4-c]pyrazole core substituted with two 4-chlorophenyl groups and a cyclopentanecarboxamide moiety. Its structural complexity arises from the fusion of a thiophene ring with a pyrazole ring, creating a rigid scaffold that enhances binding specificity in pharmacological contexts.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3OS/c24-16-5-3-15(4-6-16)23(11-1-2-12-23)22(29)26-21-19-13-30-14-20(19)27-28(21)18-9-7-17(25)8-10-18/h3-10H,1-2,11-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICZXOVFGXJJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-(2-(4-(chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19Cl2N3OS, with a molecular weight of approximately 396.34 g/mol. The compound features a thieno[3,4-c]pyrazole moiety which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H19Cl2N3OS
Molecular Weight396.34 g/mol
CAS Number[To be assigned]
SMILESCc1ccc(Cl)cc1Nc2ncc(c(Cl)c2C(=O)N)C(C)C(=O)N

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown effectiveness against various bacterial strains. A study demonstrated that certain thieno[3,4-c]pyrazole derivatives had minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has been well-documented. In vitro studies have shown that these compounds inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which these compounds could be effective in treating inflammatory diseases .

Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have also been investigated for their anticancer properties. A notable study reported that these compounds induce apoptosis in cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins . The selectivity towards cancer cells while sparing normal cells makes them promising candidates for further development.

Case Studies

Case Study 1: Synthesis and Evaluation
In one study, researchers synthesized a series of thieno[3,4-c]pyrazole derivatives including the target compound. The synthesized compounds were screened for their biological activities using various assays to evaluate their efficacy against bacterial strains and cancer cell lines. Results indicated that modifications in the chemical structure significantly influenced their biological activity .

Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on similar compounds to determine the influence of different substituents on their biological activity. The presence of electron-withdrawing groups like chlorine was found to enhance antimicrobial activity while also contributing to cytotoxic effects against certain cancer cell lines .

Discussion

The biological activities exhibited by 1-(4-chlorophenyl)-N-(2-(4-(chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide highlight its potential as a lead compound for drug development. Its diverse pharmacological profiles suggest applicability in treating infections and inflammatory diseases as well as certain types of cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analog, N-(2-tert-butyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide (CAS RN: 450340-16-6, ), provides a basis for comparative analysis. Key differences and implications are outlined below:

Table 1: Structural and Functional Comparison

Feature Target Compound Analog (CAS 450340-16-6)
Substituent at Position 2 4-chlorophenyl tert-butyl
Lipophilicity (ClogP) Higher (due to two aromatic Cl groups) Lower (tert-butyl reduces aromaticity)
Steric Bulk Moderate (planar aryl groups) High (spherical tert-butyl group)
Synthetic Accessibility Challenging (dual aryl coupling steps) Simplified (tert-butyl introduced via alkylation)
Potential Binding Affinity Likely stronger π-π stacking with targets Enhanced hydrophobic interactions in buried pockets

Key Findings:

Substituent Impact : Replacing the 4-chlorophenyl group with tert-butyl () reduces electronic conjugation but increases steric bulk, which may alter target selectivity. For example, the tert-butyl analog could favor hydrophobic binding pockets in enzymes like kinases, whereas the dual-chlorophenyl compound may engage in aryl-binding domains .

Solubility : The tert-butyl analog likely exhibits improved aqueous solubility compared to the target compound, as aromatic chlorides increase hydrophobicity. This trade-off affects bioavailability and formulation strategies.

Stability : The tert-butyl group is less prone to metabolic oxidation than chlorophenyl groups, suggesting enhanced in vivo stability for the analog .

Analytical Characterization and Methodological Considerations

Both compounds have been studied using crystallographic tools like SHELXL () and WinGX/ORTEP () for structure refinement. The target compound’s crystal structure (if resolved) would benefit from SHELXL’s robust handling of anisotropic displacement parameters, while the tert-butyl analog’s steric effects might require advanced modeling of thermal ellipsoids .

Limitations in Current Data:

  • No pharmacological or enzymatic activity data is provided for the target compound, limiting mechanistic insights.

Notes

The comparison relies on structural inferences due to the absence of direct pharmacological data for the target compound.

SHELX programs remain critical for validating the stereochemical integrity of such complex heterocycles .

Further experimental studies (e.g., kinase assays, solubility measurements) are required to validate the hypothesized differences in bioactivity.

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide, and how can yield be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of hydrazine derivatives with ketones to form the thieno[3,4-c]pyrazole core, followed by coupling with cyclopentanecarboxamide intermediates. Key steps include:
  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF under nitrogen .
  • Heterocycle assembly : Optimize temperature (80–120°C) and solvent polarity (e.g., THF or acetonitrile) to enhance ring closure efficiency .
  • Yield improvement : Employ column chromatography or recrystallization (e.g., ethyl acetate/hexane) for purification. Monitor reaction progress via TLC or HPLC .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 165–175 ppm) .
  • HRMS : Confirm molecular ion peaks ([M+H]+^+) with <5 ppm mass error .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry (if crystalline) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen for target-specific activity using:
  • Enzyme inhibition assays : Measure IC50_{50} values against kinases or proteases via fluorescence-based protocols (e.g., ADP-Glo™) .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding affinity studies : Perform SPR or ITC to quantify interactions with recombinant proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Address via:
  • Dose-response re-evaluation : Test compound purity (>95% by HPLC) across multiple concentrations (nM–µM range) .
  • Orthogonal assays : Validate kinase inhibition using both radiometric and luminescence methods .
  • Structural analogs : Compare activity of derivatives to isolate functional group contributions .

Q. What strategies are recommended for Structure-Activity Relationship (SAR) studies?

  • Methodological Answer : Design systematic substitutions:
  • Core modifications : Replace thieno[3,4-c]pyrazole with isoxazole or triazole rings to assess heterocycle impact .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2_2) on the chlorophenyl ring to modulate lipophilicity (logP) .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodological Answer : Apply in silico tools:
  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition, hERG liability, and bioavailability .
  • Metabolite identification : Run MD simulations (GROMACS) to predict Phase I/II metabolism sites .
  • Toxicity profiling : Employ ProTox-II for organ-specific toxicity risk assessment .

Q. What experimental designs minimize variability in pharmacokinetic (PK) studies?

  • Methodological Answer : Ensure reproducibility via:
  • D-Optimal Design : Optimize dosing regimens (IV vs. oral) and sampling intervals using nonlinear mixed-effects modeling (NONMEM) .
  • Stability controls : Store compounds at -80°C in DMSO (avoid freeze-thaw cycles) and validate LC-MS/MS methods for plasma analysis .
  • Cross-species validation : Compare PK in rodents vs. non-rodents to identify species-specific metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.